molecular formula C13H16N2O4 B1270636 3-Acetylamino-4-morpholin-4-yl-benzoic acid CAS No. 797809-20-2

3-Acetylamino-4-morpholin-4-yl-benzoic acid

Cat. No.: B1270636
CAS No.: 797809-20-2
M. Wt: 264.28 g/mol
InChI Key: RFVGLZKCGGAOQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylamino-4-morpholin-4-yl-benzoic acid typically involves the acetylation of 4-morpholin-4-yl-benzoic acid. The reaction is carried out under controlled conditions, often using acetic anhydride as the acetylating agent . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetylamino-4-morpholin-4-yl-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Mechanism of Action

The mechanism of action of 3-Acetylamino-4-morpholin-4-yl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylamino-4-morpholin-4-yl-benzoic acid is unique due to the presence of both the acetylamino and morpholine groups, which confer specific chemical and biological properties. This combination enhances its utility in various research applications, making it a valuable compound in scientific studies .

Properties

IUPAC Name

3-acetamido-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-11-8-10(13(17)18)2-3-12(11)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVGLZKCGGAOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360691
Record name 3-Acetylamino-4-morpholin-4-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797809-20-2
Record name 3-Acetylamino-4-morpholin-4-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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